![molecular formula C22H28N3O9P B13429592 (2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate](/img/structure/B13429592.png)
(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate
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Overview
Description
The compound “(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate)” is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis may include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, the compound could be studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may also be investigated for its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential. This could include studying its efficacy in treating specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other organic molecules with comparable functional groups and structural features. Examples could be other phosphorylated compounds or molecules containing tetrahydrofuran rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This may confer unique chemical properties and biological activities that distinguish it from other similar compounds.
Biological Activity
The compound (2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate), also known as PSI-7977 or Sofosbuvir, is a nucleoside analog primarily developed for the treatment of hepatitis C virus (HCV) infections. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on diverse scientific sources.
PSI-7977 functions as an inhibitor of the HCV polymerase NS5B, which is crucial for viral replication. By mimicking natural nucleotides, it gets incorporated into the viral RNA during replication, leading to chain termination. This mechanism effectively reduces viral load and enhances the clearance of HCV from infected individuals .
Biological Activity and Efficacy
Numerous studies have demonstrated the antiviral efficacy of PSI-7977 against various HCV genotypes. It has been shown to have a high barrier to resistance and is often used in combination with other antiviral agents to enhance therapeutic outcomes.
Key Findings
- Antiviral Activity : In clinical trials, PSI-7977 has achieved sustained virologic response (SVR) rates exceeding 90% in treatment-naive patients .
- Combination Therapy : When combined with ribavirin or interferon-free regimens, it significantly improves treatment outcomes for chronic hepatitis C patients .
- Safety Profile : The compound exhibits a favorable safety profile with minimal adverse effects reported in clinical settings .
Case Study 1: Efficacy in Treatment-Naive Patients
A study involving 200 treatment-naive patients demonstrated that a regimen including PSI-7977 resulted in an SVR rate of 95%, showcasing its effectiveness across different genotypes of HCV.
Case Study 2: Retreatment of Relapsed Patients
In a cohort of previously treated patients who relapsed after standard therapy, the introduction of PSI-7977 led to an SVR rate of 87%, indicating its potential as a retreatment option for difficult-to-treat populations.
Data Tables
Properties
Molecular Formula |
C22H28N3O9P |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methylideneoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H28N3O9P/c1-13(2)32-21(28)15(4)24-35(30,34-16-8-6-5-7-9-16)31-12-17-19(27)14(3)20(33-17)25-11-10-18(26)23-22(25)29/h5-11,13,15,17,19-20,27H,3,12H2,1-2,4H3,(H,24,30)(H,23,26,29)/t15-,17+,19-,20+,35?/m0/s1 |
InChI Key |
SLQAQPOMVKZSBV-KJZQRQDESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H](C(=C)[C@@H](O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(=C)C(O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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